Cas no 55702-01-7 (Panurensine, O-methyl- (9CI))

Panurensine, O-methyl- (9CI) structure
Panurensine, O-methyl- (9CI) structure
Productnaam:Panurensine, O-methyl- (9CI)
CAS-nummer:55702-01-7
MF:C38H42N2O6
MW:622.7
CID:5307314
PubChem ID:5422

Panurensine, O-methyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Panurensine, O-methyl- (9CI)
    • O,O-Dimethylstepholine
    • Hanfangchin A
    • NSC-77037;d-Tetrandrine
    • SY076000
    • O,O'-Dimethylstepholine
    • 1-ISOTETRANDRINE
    • Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl-, (1.beta.)-
    • 6,6',7,12-Tetramethoxy-2,2'-dimethylberbaman, (1.beta.)-
    • HMS3656A17
    • O-Methylpanurensine
    • C17060
    • CHEBI:80898
    • SCHEMBL209832
    • HMS3373J08
    • Q27151396
    • DTXSID60871733
    • NCGC00095287-02
    • E80796
    • O,O-Dimethylobamegine
    • O,O'-Dimethylobamegine
    • HMS3334I03
    • MFCD08689909
    • tetramethoxy(dimethyl)[?]
    • (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2^{3,6.1^{8,12.1^{14,18.0^{27,31.0^{22,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
    • 9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
    • 6,6',7,12-tetramethoxy-2,2'-dimethyl-9',10',11',12',13',14'-hexadehydro-9',10',11',12',13',14'-hexahydroberbaman
    • NCGC00095287-01
    • L-Tetrandrine
    • 6,6',7,12-Tetramethoxy-2,2'-dimethyl-Berbaman
    • 55702-01-7
    • WVTKBKWTSCPRNU-UHFFFAOYSA-N
    • CHEMBL367260
    • FT-0603407
    • Isosinomenine A
    • AKOS032948418
    • (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2^{3,6.1^{8,12.1^{14,18.0^{27,31.0^{22,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
    • Phaeanthin
    • NSC 97338
    • Inchi: 1S/C38H42N2O6/c1-39-15-13-25-20-33(42-4)35-21-28(25)30(39)17-23-7-10-26(11-8-23)45-34-19-24(9-12-32(34)41-3)18-31-29-22-36(43-5)38(44-6)37(46-35)27(29)14-16-40(31)2/h7-12,19-22,30-31H,13-18H2,1-6H3
    • InChI-sleutel: MAAKYDOQWNODRT-UHFFFAOYSA-N
    • LACHT: C12CC3C4C(CCN3C)=C(C(=C(OC)C=4)OC)OC3=C(OC)C=C4CCN(C)C(CC5C=CC(=CC=5)OC(=C1)C(=CC=2)OC)C4=C3

Berekende eigenschappen

  • Exacte massa: 622.30428706g/mol
  • Monoisotopische massa: 622.30428706g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 4
  • Complexiteit: 979
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 61.9Ų
  • XLogP3: 6.4
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd